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Compound of Interest

Compound Name: Tovorafenib

Cat. No.: B1684358 Get Quote

An In-depth Technical Guide to Tovorafenib: Chemical Structure and Properties

Introduction
Tovorafenib, also known by its synonyms TAK-580, MLN2480, and BIIB024, is an orally

available, selective pan-RAF kinase inhibitor with potential antineoplastic activity.[1][2][3] It is

classified as a Type II RAF kinase inhibitor.[1][4] Tovorafenib has gained significance in the

field of oncology, particularly for the treatment of pediatric low-grade gliomas (pLGG) with

BRAF gene fusions or rearrangements.[4][5][6] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, mechanism of action, and

relevant experimental protocols for tovorafenib.

Chemical Structure and Identifiers
The chemical structure and identifiers of tovorafenib are crucial for its unambiguous

identification and characterization in research and development.
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Image Source: PubChem CID 25161177[1]

Chemical Identifiers
A summary of the key chemical identifiers for tovorafenib is presented in the table below.
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Identifier Value Reference(s)

IUPAC Name

2-[(1R)-1-[(6-amino-5-

chloropyrimidine-4-

carbonyl)amino]ethyl]-N-[5-

chloro-4-(trifluoromethyl)-2-

pyridinyl]-1,3-thiazole-5-

carboxamide

[1]

CAS Number 1096708-71-2 [1][2]

Molecular Formula C17H12Cl2F3N7O2S [1]

SMILES
C--INVALID-LINK--

NC(=O)C3=C(C(=NC=N3)N)Cl
[1]

InChI

InChI=1S/C17H12Cl2F3N7O2

S/c1-6(28-15(31)12-

11(19)13(23)27-5-26-12)16-

25-4-9(32-16)14(30)29-10-2-

7(17(20,21)22)8(18)3-24-

10/h2-6H,1H3,(H,28,31)

(H2,23,26,27)

(H,24,29,30)/t6-/m1/s1

[1]

InChIKey
VWMJHAFYPMOMGF-

ZCFIWIBFSA-N
[1][2]

Synonyms
TAK-580, MLN2480, BIIB024,

DAY101, Ojemda
[1][2][7]

Physicochemical Properties
The physicochemical properties of a drug molecule are fundamental to its absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
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Property Value Reference(s)

Molecular Weight 506.3 g/mol [1]

Monoisotopic Mass 505.0102337 Da [4]

Boiling Point 585.3 °C (Predicted) [1]

Solubility

DMSO: 100 mg/mL (197.51

mM) Ethanol: 13 mg/mL (25.67

mM) Water: <1 mg/mL

(Insoluble)

[4][8]

pKa (Strongest Acidic) 10.29 (Predicted) [4]

pKa (Strongest Basic) 2.29 (Predicted) [4]

logP 3.15 (Predicted) [4]

Appearance Solid powder [2]

Mechanism of Action and Signaling Pathway
Tovorafenib is a potent and selective inhibitor of the RAF family of kinases (A-RAF, B-RAF,

and C-RAF), which are key components of the RAS-RAF-MEK-ERK mitogen-activated protein

kinase (MAPK) signaling pathway.[9] This pathway plays a critical role in regulating cell

proliferation, differentiation, and survival.[9] Oncogenic mutations in BRAF, such as the V600E

mutation, or BRAF gene fusions lead to constitutive activation of the MAPK pathway, driving

tumorigenesis.[1][9]

As a Type II RAF inhibitor, tovorafenib binds to the inactive "DFG-out" conformation of the

kinase, which allows it to inhibit both monomeric and dimeric forms of RAF kinases.[1][4][10]

This is a key distinction from Type I inhibitors, which can paradoxically activate the MAPK

pathway in cells with wild-type BRAF and upstream RAS activation.[10] By inhibiting RAF

kinases, tovorafenib blocks the downstream phosphorylation of MEK and ERK, thereby

inhibiting tumor cell growth and proliferation.[9][11]
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Tovorafenib inhibits the MAPK signaling pathway by targeting RAF kinases.

Experimental Protocols
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The preclinical and clinical evaluation of tovorafenib involves various experimental assays to

determine its efficacy and mechanism of action. Below are outlines of key experimental

methodologies.

In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of tovorafenib against RAF kinases.

Methodology:

Reagents and Materials: Recombinant human RAF kinase enzymes (B-RAF, C-RAF, etc.),

MEK1 as a substrate, ATP, assay buffer, microplates, and a detection system (e.g., ADP-

Glo™ Kinase Assay).

Procedure: a. A dilution series of tovorafenib is prepared in DMSO. b. The RAF kinase,

substrate (MEK1), and assay buffer are added to the wells of a microplate. c. Tovorafenib
dilutions are added to the wells, and the plate is incubated to allow for compound binding. d.

The kinase reaction is initiated by the addition of ATP. e. The reaction is allowed to proceed

for a specified time at a controlled temperature. f. The reaction is stopped, and the amount of

ADP produced (correlating with kinase activity) is measured using a luminescence-based

detection reagent.

Data Analysis: The luminescence signal is plotted against the tovorafenib concentration,

and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)

is calculated using non-linear regression analysis.

Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of tovorafenib on cancer cell lines, particularly

those with BRAF mutations or fusions.

Methodology:

Cell Lines: Cancer cell lines with known BRAF status (e.g., BRAF V600E mutant melanoma

cells, pediatric glioma cells with KIAA1549:BRAF fusion).

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. A serial

dilution of tovorafenib is prepared and added to the cells. c. The cells are incubated with the
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compound for a period of 72 hours. d. Cell viability is assessed using a colorimetric or

fluorometric assay (e.g., MTT, CellTiter-Glo®).

Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell

viability is calculated relative to vehicle-treated control cells. The GI50 (concentration for 50%

growth inhibition) is determined by plotting cell viability against drug concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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